Fipronil-sulfide

Description

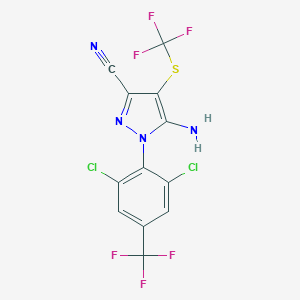

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXWEKADCSXYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869644 | |

| Record name | Fipronil sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120067-83-6 | |

| Record name | Fipronil sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120067-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120067836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fipronil-sulfide chemical structure and properties

Abstract: This document provides an in-depth technical overview of fipronil-sulfide, a principal metabolite of the phenylpyrazole insecticide, fipronil. It details the chemical structure, physicochemical properties, and mechanism of action of this compound. The guide elucidates the signaling pathway leading to neurotoxicity and presents comparative toxicological data. Furthermore, it furnishes detailed experimental protocols for the chemical synthesis of this compound and its quantitative analysis in environmental matrices, targeting researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound, systematically named 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile, is a key transformation product of fipronil.[1][2] It is formed via the reduction of the sulfinyl group of the parent compound, a process that can occur both biotically in organisms and abiotically in environments such as anoxic sediments.[2]

-

IUPAC Name: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile[1]

-

CAS Number: 120067-83-6[3]

-

Molecular Formula: C₁₂H₄Cl₂F₆N₄S[3]

-

SMILES: C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F[1]

-

InChI Key: FQXWEKADCSXYOC-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate, mobility, and toxicokinetics. It is a solid substance with low solubility in water and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter and potential for bioaccumulation.[4][5]

| Property | Value | Reference(s) |

| Molecular Weight | 421.15 g/mol | [3] |

| Physical State | White crystalline solid | [3] |

| Melting Point | 161-168 °C | [3][6][7] |

| Boiling Point | 393.2 ± 42.0 °C (Predicted) | [6] |

| Water Solubility | 0.54 mg/L (at 20 °C, pH 7) | [4] |

| logP (Octanol-Water) | 4.96 - 5.5 | [1][3] |

| Vapor Pressure | Data not available; expected to be very low | [5] |

| pKa | -5.86 ± 0.20 (Predicted) | [8] |

| Soil Sorption (Koc) | 3946 ± 2165 (high sorption affinity) | [5] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound, similar to its parent compound, is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor) in the central nervous system.[9][10] By binding to a non-competitive blocker site within the channel, it prevents the influx of chloride ions that normally occurs when GABA binds to the receptor.[11] This blockade inhibits the hyperpolarizing effect of GABA, leading to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect.[12]

A key factor in the selective toxicity of fipronil and its metabolites towards insects over mammals is their potent interaction with glutamate-activated chloride channels (GluCls), which are present in invertebrate neurons but absent in vertebrates.[13][14][15] This dual-target action significantly enhances its insecticidal efficacy and safety margin.

The downstream cascade of GABA-A receptor antagonism involves the disruption of the neuron's resting membrane potential. The inability of chloride ions to enter the cell prevents hyperpolarization, making the neuron more susceptible to firing an action potential in response to excitatory neurotransmitters.[16][17] This results in a state of persistent hyperexcitability, leading to uncontrolled nerve impulse transmission, paralysis, and death.

Mammalian and Insecticidal Toxicology

| Compound | Test Organism | Route | Value (mg/kg) | Toxicity Class | Reference(s) |

| Fipronil | Rat | Oral | 97 | Moderate | [12][18] |

| Fipronil | Mouse | Oral | 95 | Moderate | [12][18] |

| Fipronil | Rabbit | Dermal | 354 | Moderate | [12][18] |

| Fipronil | Rat | Dermal | >2000 | Low | [12][18] |

| Fipronil-desulfinyl | Rat | Oral | 15 - 18 | High | [18] |

| Compound | Receptor Type | Test System | IC₅₀ (nM) | --- | Reference(s) |

| Fipronil | GABA Receptor | Cockroach | ~30 | --- | [15] |

| Fipronil | GABA-A Receptor | Rat | ~1600 | --- | [15] |

| Fipronil-sulfone | GABA Receptor | Cockroach | 20 - 70 | --- | [13] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the chemical reduction of fipronil. A common laboratory-scale procedure involves the use of trifluoroacetic anhydride and sodium iodide.

Objective: To synthesize this compound by reducing the sulfinyl group of fipronil.

Materials:

-

Fipronil (starting material)

-

Trifluoroacetic anhydride (TFAA)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Petroleum ether

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve fipronil in anhydrous acetone in a round-bottom flask under a nitrogen or argon atmosphere.

-

Add sodium iodide (NaI) to the solution with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride (TFAA) dropwise to the cooled, stirring mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Quantitative Analysis by UHPLC-MS/MS

The quantification of this compound in environmental matrices like soil is typically performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[19][20]

Objective: To extract and quantify this compound from a soil sample.

Instrumentation and Materials:

-

UHPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column (e.g., C18 reverse-phase column).

-

Homogenizer or tissue lyser.

-

Centrifuge.

-

50 mL centrifuge tubes.

-

Dispersive Solid Phase Extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate (MgSO₄).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid.

-

Sodium chloride (NaCl).

-

Anhydrous magnesium sulfate (MgSO₄).

-

This compound analytical standard.

Procedure:

-

Sample Preparation (Extraction): a. Weigh 10.0 g of a homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 10 minutes using a mechanical shaker or tissue lyser. d. Add 2.0 g of NaCl and 4.0 g of anhydrous MgSO₄.[19] e. Vortex for 1 minute to facilitate phase separation and then centrifuge at >2000 g for 5 minutes.[19]

-

Sample Cleanup (d-SPE): a. Transfer a 1.0 mL aliquot of the upper acetonitrile layer into a 2.0 mL d-SPE tube containing PSA and anhydrous MgSO₄. b. Vortex for 1 minute and then centrifuge for 5 minutes. c. The PSA removes organic acids and other interferences, while MgSO₄ removes residual water.

-

Analysis (UHPLC-MS/MS): a. Filter the supernatant through a 0.22 µm filter into an autosampler vial. b. Inject a small volume (e.g., 1-5 µL) into the UHPLC-MS/MS system. c. Chromatographic Conditions:

- Column: C18 reverse-phase (e.g., 2.1 x 100 mm, <2 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient program to separate this compound from matrix components.

- Flow Rate: 0.2 - 0.4 mL/min.

- Column Temperature: 30 - 40 °C. d. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization, Negative (ESI-).

- Detection: Multiple Reaction Monitoring (MRM).

- Optimize precursor ion and product ions for this compound (e.g., monitor specific mass transitions for quantification and qualification).

- Optimize cone voltage and collision energy for maximum signal intensity.

-

Quantification: a. Prepare a calibration curve using serial dilutions of the this compound analytical standard in a blank matrix extract. b. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

References

- 1. Fipronil sulfide | C12H4Cl2F6N4S | CID 9953940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 120067-83-6 | Benchchem [benchchem.com]

- 3. This compound | CAS 120067-83-6 | LGC Standards [lgcstandards.com]

- 4. Fipronil sulfide (Ref: MB 45950) [sitem.herts.ac.uk]

- 5. Fipronil Technical Fact Sheet [npic.orst.edu]

- 6. echemi.com [echemi.com]

- 7. This compound | 120067-83-6 [amp.chemicalbook.com]

- 8. Fipronil | 120068-37-3 [chemicalbook.com]

- 9. coromandel.biz [coromandel.biz]

- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 13. Sulfone metabolite of fipronil blocks gamma-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. npic.orst.edu [npic.orst.edu]

- 19. researchgate.net [researchgate.net]

- 20. Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fipronil-Sulfide from Fipronil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a broad-spectrum phenylpyrazole insecticide, undergoes various metabolic and environmental transformations, leading to the formation of several derivatives, including fipronil-sulfide.[1][2][3] this compound is a key metabolite formed through the reduction of the sulfoxide group of the parent compound.[1][4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound from fipronil, detailing established experimental protocols and presenting quantitative data for comparative analysis. The information contained herein is intended to support researchers and professionals in the fields of drug development, toxicology, and environmental science in the reliable preparation and study of this significant fipronil derivative.

Introduction

Fipronil's insecticidal efficacy is attributed to its action as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[2] In various biological and environmental systems, fipronil is metabolized or degraded into several byproducts, including fipronil-sulfone through oxidation, fipronil-desulfinyl via photolysis, and this compound by reduction.[1][3][4] Notably, some of these metabolites exhibit comparable or even enhanced toxicity and persistence relative to the parent fipronil molecule, making their independent study crucial for comprehensive risk assessment and understanding of fipronil's overall toxicological profile.[1][5][6] this compound, in particular, has demonstrated significant insecticidal activity.[7]

This guide focuses on the controlled laboratory synthesis of this compound from fipronil, providing detailed methodologies for two distinct reductive pathways.

Synthesis Pathways and Methodologies

The conversion of fipronil to this compound is a reduction reaction targeting the sulfoxide moiety. Several reducing agents have been effectively employed for this transformation. This section details two established protocols utilizing different reagent systems.

Method 1: Reduction with Trifluoroacetic Anhydride and Sodium Iodide

This method provides a convenient and high-purity synthesis of this compound.[7] The reaction proceeds with a good yield and results in a product of very high purity.[7]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve fipronil in acetone.

-

Reagent Addition: Add trifluoroacetic anhydride followed by sodium iodide to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction mixture. Extract the product using an organic solvent such as ethyl acetate.[7]

-

Purification: Wash the collected organic phase with a saturated sodium chloride solution.[7] Evaporate the solvent under reduced pressure to obtain the crude product.[7] Purify the crude this compound by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 30:70 v/v).[7]

Method 2: Reduction with Borane Tetrahydrofuran Complex

This protocol offers an alternative route to this compound, also with a good yield.[2][8]

Experimental Protocol:

-

Reaction Setup: Dissolve fipronil (1 mmol) in dry tetrahydrofuran (THF, 2 mL) under an inert argon atmosphere.[2][8]

-

Reagent Addition: Add borane tetrahydrofuran complex (3 mL, 3 mmol) to the solution.[2][8]

-

Reaction Conditions: Stir the mixture at 120°C for 10 hours.[2][8]

-

Work-up: Quench the reaction by adding water.[2][8] Extract the product with ethyl acetate (3 x 10 mL).[2][8]

-

Purification: Wash the combined organic layers with water (10 mL) and dry over anhydrous sodium sulfate.[2][8] Filter the solution and evaporate the solvent under reduced pressure.[2][8] Purify the crude product by column chromatography on silica gel using a dichloromethane:methanol solvent system (e.g., 50:1 to 10:1 v/v).[2][8]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic methods for easy comparison.

| Method | Reducing Agent(s) | Solvent(s) | Yield | Purity | Reference(s) |

| 1 | Trifluoroacetic anhydride, Sodium iodide | Acetone | 60% | >99.9% | [7] |

| 2 | Borane tetrahydrofuran complex | THF | 70% | Not specified | [2][8] |

| Alternative (Mentioned) | Titanium dichloride | Ether | Not specified | Not specified | [9][10] |

Visualization of Synthesis

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the synthesis of this compound from fipronil.

Caption: Chemical reduction of fipronil to this compound.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from fipronil can be reliably achieved through straightforward reduction methodologies. The protocols detailed in this guide, utilizing either a combination of trifluoroacetic anhydride and sodium iodide or a borane tetrahydrofuran complex, offer high-yield and high-purity routes to this important metabolite. The availability of robust synthetic procedures is essential for facilitating further research into the toxicology, environmental fate, and mode of action of fipronil and its derivatives. Researchers and drug development professionals can utilize these methods to produce this compound for various in vitro and in vivo studies, contributing to a more complete understanding of the biological and environmental impact of fipronil-based insecticides.

References

- 1. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fipronil Technical Fact Sheet [npic.orst.edu]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pnas.org [pnas.org]

- 10. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Transformation of Fipronil: An In-Depth Technical Guide to the Reductive Pathway to Fipronil-Sulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipronil, a broad-spectrum phenylpyrazole insecticide, undergoes various metabolic transformations in the environment and biological systems. One of the key metabolic pathways is the reduction of the parent molecule to fipronil-sulfide. This transformation is of significant interest due to the altered toxicological profile of the resulting metabolite. This technical guide provides a comprehensive overview of the current understanding of the mechanism behind fipronil reduction to this compound, focusing on the microbial and enzymatic processes involved. It consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction

Fipronil [(±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile] is a widely used insecticide valued for its efficacy against a broad range of pests.[1] Its mode of action involves the disruption of the central nervous system by blocking γ-aminobutyric acid (GABA)-gated chloride channels.[1] The environmental fate and metabolism of fipronil are complex, involving oxidation, hydrolysis, photolysis, and reduction, leading to the formation of various metabolites, including fipronil-sulfone, fipronil-amide, fipronil-desulfinyl, and this compound.[1][2] The reduction of fipronil to this compound is a critical pathway, particularly in anaerobic environments such as soil and sediment, and is primarily mediated by microbial activity.[3][4]

The Reductive Pathway: Fipronil to this compound

The conversion of fipronil to this compound involves the reduction of the sulfoxide group (S=O) on the pyrazole ring to a sulfide group (S). This is a two-electron reduction process.

Microbial Mediation

Numerous studies have demonstrated the role of diverse microbial populations in the degradation of fipronil, with this compound being a frequently identified metabolite, especially under anaerobic or microaerophilic conditions.[3][5] Several bacterial and fungal species have been identified as capable of degrading fipronil, and in many cases, this includes the reductive pathway to this compound.

Identified Fipronil-Degrading Microorganisms:

-

Bacteria: Species from the genera Bacillus, Pseudomonas, Stenotrophomonas, Enterobacter, Acinetobacter, Streptomyces, Rhodococcus, and Paracoccus have been shown to degrade fipronil.[6][7][8][9]

-

Fungi: Species such as Aspergillus glaucus and Trametes versicolor have also been implicated in fipronil metabolism.[6]

The prevalence of fipronil reduction in anaerobic environments suggests that obligate or facultative anaerobic microorganisms play a crucial role in this transformation.[5] The gut microbiota of insects and other organisms may also contribute to the reductive metabolism of fipronil, although this area requires further investigation.

Putative Enzymatic Mechanisms

While the microbial reduction of fipronil to this compound is well-documented, the specific enzymes responsible for this biotransformation have not yet been isolated and fully characterized. However, based on analogous reactions in xenobiotic metabolism, several enzyme families are prime candidates for catalyzing this sulfoxide reduction.

Potential Enzyme Classes Involved:

-

Nitroreductases (NfsA, NfsB): These enzymes are known for their broad substrate specificity and their ability to reduce nitroaromatic compounds.[10][11] Their catalytic mechanism involves flavin mononucleotide (FMN) as a cofactor and they can function under anaerobic conditions.[10] It is plausible that these enzymes could also reduce the sulfoxide group of fipronil.

-

Thioredoxin-Thioredoxin Reductase System: This ubiquitous cellular redox system is involved in the reduction of various substrates, including sulfoxides like methionine sulfoxide.[12][13] The system utilizes NADPH as a reducing equivalent, transferring electrons via thioredoxin reductase to thioredoxin, which in turn reduces the target sulfoxide.[12]

-

Other Sulfoxide Reductases: Specific enzymes, such as dimethyl sulfoxide (DMSO) reductase found in various bacteria, are specialized in the reduction of sulfoxides and could potentially act on fipronil.[14][15]

The proposed general mechanism involves the binding of fipronil to the active site of a reductase enzyme, followed by the transfer of electrons from a reduced cofactor (e.g., FMNH₂ or a reduced cysteine residue in the case of some reductases) to the sulfoxide group, leading to its reduction to a sulfide and the release of a water molecule.

Quantitative Data on Fipronil Reduction

The rate of fipronil degradation and the formation of this compound vary significantly depending on the microbial species, environmental conditions (e.g., aerobic vs. anaerobic), and the initial concentration of fipronil. The following tables summarize key quantitative data from various studies.

| Microbial Strain | Initial Fipronil Conc. (mg/L) | Incubation Time (days) | Degradation (%) | This compound Detected | Reference |

| Enterobacter chengduensis G2.8 | 600 | 14 | 96 | Yes | [5] |

| Pseudomonas sp. | 100 | 13 | 85.97 | Yes | [6] |

| Rhodococcus sp. | 100 | 13 | 83.64 | Yes | [6] |

| Stenotrophomonas acidaminiphila | 25 | 14 | 86.14 | Yes | [6] |

| Bacillus sp. strain FA3 | 50 | 15 | ~77 | Yes | [6] |

| Bacillus sp. strain FA4 | 50 | - | 75 | Yes | [6] |

| Parameter | Value | Microbial Strain | Conditions | Reference |

| Half-life (t₁/₂) | 15.7 days | Soil microcosm | Anoxic | [4] |

| Half-life (t₁/₂) | 7.7 days | Bacillus sp. FA3 | 50 mg/L fipronil | [6] |

| Max. specific degradation rate (qₘₐₓ) | 1.4155 day⁻¹ | Bacillus sp. FA3 | - | [16] |

| Half-saturation constant (Kₛ) | 65.1 mg L⁻¹ | Bacillus sp. FA3 | - | [16] |

| Inhibition constant (Kᵢ) | 156.3 mg L⁻¹ | Bacillus sp. FA3 | - | [16] |

Experimental Protocols

Microbial Degradation Assay

This protocol outlines a general procedure for assessing the degradation of fipronil by a microbial culture.

-

Culture Preparation: Inoculate a suitable liquid medium (e.g., Mineral Salt Medium) with the microbial strain of interest.[6]

-

Fipronil Spiking: Once the culture reaches a desired cell density (e.g., exponential phase), add a stock solution of fipronil in a suitable solvent (e.g., acetone, DMSO) to achieve the target concentration. A solvent control (culture with solvent but no fipronil) and a sterile control (medium with fipronil but no inoculum) should be included.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, shaking, and importantly for reduction, anaerobic or microaerophilic conditions). Anaerobic conditions can be achieved by purging with nitrogen gas and sealing the flasks or using an anaerobic chamber.

-

Sampling: At regular time intervals, withdraw aliquots of the culture.

-

Extraction: Centrifuge the samples to separate the biomass from the supernatant. Extract fipronil and its metabolites from both the supernatant and the cell pellet using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[6]

-

Analysis: Analyze the extracts using HPLC or GC-MS to quantify the concentrations of fipronil and this compound.[17][18][19]

Enzyme Assay with Cell-Free Extract

This protocol describes a method to test for fipronil reductase activity in a cell-free extract.

-

Cell-Free Extract Preparation:

-

Grow the microbial culture to a high cell density.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Resuspend the cells in the same buffer, often containing protease inhibitors and a reducing agent like DTT.

-

Lyse the cells using methods such as sonication, French press, or enzymatic lysis.[8][20][21]

-

Centrifuge the lysate at high speed to remove cell debris, yielding the cell-free extract (supernatant).[8]

-

-

Enzyme Reaction:

-

In a reaction vessel, combine the cell-free extract, a buffer solution, fipronil (as substrate), and a reducing cofactor (e.g., NADPH or NADH).

-

Initiate the reaction by adding one of the components (e.g., the cofactor).

-

Incubate the reaction mixture at an optimal temperature, often under anaerobic conditions.

-

-

Reaction Quenching and Extraction: Stop the reaction at different time points by adding a quenching agent (e.g., an organic solvent like acetonitrile). Extract the remaining fipronil and the formed this compound.

-

Analysis: Quantify the substrate and product using HPLC or GC-MS to determine the rate of the enzymatic reaction.

Analytical Methods

-

Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid or phosphoric acid.[22][23]

-

Detection: UV detector at a wavelength of approximately 280 nm or a mass spectrometer (LC-MS/MS) for higher sensitivity and specificity.[22][23]

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl methylpolysiloxane).[17][18]

-

Injection: Splitless or split injection.

-

Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[17][18]

Visualizations

Conclusion and Future Directions

The reduction of fipronil to this compound is a significant metabolic pathway predominantly carried out by microorganisms in anaerobic environments. While several bacterial and fungal species have been identified as capable of this transformation, the specific enzymes and their catalytic mechanisms remain to be fully elucidated. Future research should focus on the isolation, purification, and characterization of the "fipronil reductases" from these microorganisms. Investigating the potential role of known reductase families, such as nitroreductases and thioredoxin-dependent systems, in fipronil metabolism will be a crucial step. A deeper understanding of the enzymatic basis of this transformation will not only enhance our knowledge of the environmental fate of fipronil but also open avenues for developing bioremediation strategies for fipronil-contaminated sites. Furthermore, detailed characterization of the enzymes involved will be invaluable for predictive toxicology and risk assessment in drug development and environmental science.

References

- 1. Purification and characterization of methionine sulfoxide reductases from mouse and Staphylococcus aureus and their substrate stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and mechanism investigation of salt-activated methionine sulfoxide reductase A from halophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. research.vu.nl [research.vu.nl]

- 5. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]

- 6. Enzymatic kinetic resolution of chiral sulfoxides – an enantiocomplementary approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ackerleylab.com [ackerleylab.com]

- 12. Thioredoxin-dependent sulfoxide reduction by rat renal cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereoselective reductase-catalysed deoxygenation of sulfoxides in aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective reductase-catalysed deoxygenation of sulfoxides in aerobic and anaerobic bacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Efficacy of novel bacterial consortia in degrading fipronil and thiobencarb in paddy soil: a survey for community structure and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS | MDPI [mdpi.com]

- 20. static.igem.org [static.igem.org]

- 21. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HPLC Determination of Fipronil on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 23. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Fipronil-Sulfide Degradation Products in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of fipronil-sulfide in the soil environment. Fipronil, a broad-spectrum phenylpyrazole insecticide, undergoes transformation in the soil to form several degradation products, with this compound being a major metabolite formed under specific conditions. Understanding the fate of this compound is critical for environmental risk assessment and the development of effective bioremediation strategies. This document details the formation pathways, degradation kinetics, and analytical methodologies for studying these compounds in soil matrices.

Degradation Pathways of Fipronil in Soil

Fipronil degrades in the soil through a combination of biotic and abiotic processes, leading to the formation of several key metabolites. The primary degradation pathways include reduction, oxidation, photolysis, and hydrolysis.[1][2] this compound is primarily formed through the reduction of the sulfoxide group of the parent fipronil molecule.[3][4] This process is particularly favored in anaerobic or high-moisture soil conditions.[5][6]

The main degradation products of fipronil in soil are:

-

This compound (MB 45950): Formed via reduction.[3]

-

Fipronil-sulfone (MB 46136): Formed via oxidation.[3]

-

Fipronil-desulfinyl (MB 46513): Formed via photolysis.[3][7]

The following diagram illustrates the primary degradation pathways of fipronil in the soil environment.

Quantitative Data on Fipronil and Metabolite Degradation

The persistence of fipronil and its degradation products in soil is typically measured by their half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This can vary significantly depending on soil type, microbial activity, moisture content, temperature, and sun exposure.

| Compound | Soil Type | Condition | Half-life (DT50) in days | Reference |

| Fipronil | Aerobic Soils | Laboratory | 122 - 128 | [3] |

| Loamy Soil (surface) | Field (Sunlight) | 34 | [3] | |

| Sandy Loam | Laboratory | 30.10 - 33.44 | [8] | |

| Clay Loam | Laboratory | 37.63 | [8] | |

| Loam Soil | Field | 132 (average) | [5] | |

| Fipronil-desulfinyl | Field Soils | Field | 41 - 55 | [5] |

| Total Toxic Residues | Field Soil | Field | 188 (average) | [5] |

| (Fipronil + Metabolites) |

Experimental Protocols for Soil Degradation Studies

This section outlines a general methodology for conducting a laboratory-based soil degradation study of fipronil and its metabolites.

Soil Collection and Preparation

-

Soil Sampling: Collect topsoil (0-15 cm depth) from a location with no recent history of pesticide application.

-

Sieving: Air-dry the soil and pass it through a 2 mm sieve to remove stones and large organic debris.

-

Characterization: Analyze the soil for its physicochemical properties, including texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.

-

Sterilization (for abiotic studies): To differentiate between biotic and abiotic degradation, a portion of the soil can be sterilized by autoclaving (e.g., at 121°C for 30 minutes on three consecutive days) or by gamma irradiation.

Microcosm Setup

A soil microcosm is a controlled laboratory system that simulates natural environmental conditions.

References

- 1. Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fipronil Technical Fact Sheet [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Persistence of fipronil and its metabolites in sandy loam and clay loam soils under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate of Fipronil-Sulfide in Aquatic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil, a widely used phenylpyrazole insecticide, undergoes transformation in the environment to form several metabolites, among which fipronil-sulfide is of significant concern due to its persistence and toxicity in aquatic ecosystems. This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its physicochemical properties, degradation pathways, and ecotoxicological effects. The information is presented to aid researchers and scientists in understanding its behavior in aquatic systems and to provide detailed methodologies for its study.

Physicochemical Properties of this compound

The environmental behavior of a contaminant is fundamentally governed by its physicochemical properties. These parameters influence its distribution between water, sediment, and biota. A summary of the available data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Cl₂F₆N₄S | [1] |

| Molecular Weight | 421.1 g/mol | [1] |

| Water Solubility | 0.54 mg/L (at 20 °C, pH 7) | [2] |

| Vapor Pressure | Data not available for this compound. For fipronil: 2.8 x 10⁻⁹ mmHg at 25 °C | [3] |

| Octanol-Water Partition Coefficient (log Kow) | Data not available for this compound. For fipronil: 4.0 | [3] |

| Henry's Law Constant | Data not available for this compound. For fipronil: 3.7 x 10⁻⁵ atm·m³/mol | [3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3946 ± 2165 L/kg | [3] |

Environmental Fate and Degradation

This compound is primarily formed through the reduction of fipronil in anaerobic environments, such as saturated soils and aquatic sediments[4]. Once formed, it is notably persistent.

Degradation Pathways

The primary pathway for the formation of this compound from fipronil in aquatic systems is microbial reduction under anaerobic conditions. Further degradation of this compound is slow, contributing to its persistence.

Figure 1: Simplified degradation pathway of fipronil to this compound in anaerobic aquatic environments.

Degradation Kinetics

This compound exhibits significant persistence in aquatic environments, particularly in sediments under anaerobic conditions.

| Environment | Half-life (t½) | Conditions | Reference |

| Aquatic Sediment | > 200 days | Anaerobic | [5] |

| Aquatic Sediment | Not specified | Aerobic | [6] |

Ecotoxicological Effects

This compound is known to be toxic to a range of aquatic organisms, in some cases exhibiting greater toxicity than the parent fipronil compound.

| Organism | Endpoint | Value (µg/L) | Reference |

| Freshwater Invertebrates (general) | - | More toxic than fipronil | [2] |

| Daphnia magna | 48-hour EC50 (immobilization) | Not specified for sulfide alone | [7][8][9] |

| Fish (general) | - | Primary metabolite found in fish | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of this compound. The following sections provide outlines for key experimental procedures.

Analysis of this compound in Water and Sediment

The quantification of this compound in environmental matrices typically involves extraction followed by chromatographic analysis. Gas chromatography with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) are common analytical techniques.

1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

-

Objective: To extract and concentrate this compound from water samples.

-

Materials:

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Nitrogen gas evaporator

-

Glass vials

-

-

Procedure:

-

Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

-

Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

After the entire sample has passed through, dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elute the retained analytes with 5-10 mL of dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

The concentrated extract is now ready for GC analysis.[10][11]

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

-

-

Quantification: Based on a calibration curve prepared from certified reference standards.[12][13]

Figure 2: General workflow for the analysis of this compound in water samples.

Sediment-Water Degradation Study (Following OECD 308 Principles)

This study aims to determine the rate of degradation and the transformation pathway of this compound in a water-sediment system.

-

Objective: To assess the persistence and transformation of this compound in aquatic sediment systems under aerobic and anaerobic conditions.

-

Materials:

-

Intact sediment cores with overlying water.

-

Radiolabeled ([¹⁴C]) this compound.

-

Incubation chambers with systems for trapping volatile organics and CO₂.

-

Analytical instrumentation for radiochemical analysis (e.g., Liquid Scintillation Counter) and chromatographic analysis (HPLC, GC).

-

-

Procedure Outline:

-

Collect undisturbed sediment cores and overlying water from a relevant aquatic environment.

-

Allow the systems to acclimate in the laboratory under controlled temperature and lighting.

-

Apply [¹⁴C]-fipronil-sulfide to the water phase.

-

Incubate the systems in the dark at a constant temperature. For aerobic studies, gently bubble air over the water surface. For anaerobic studies, maintain an oxygen-free environment (e.g., by purging with nitrogen).

-

At predetermined time intervals, sacrifice replicate systems.

-

Separate the water and sediment phases.

-

Analyze the water phase directly for the parent compound and transformation products.

-

Extract the sediment phase with appropriate solvents to determine the concentration of parent compound and transformation products.

-

Analyze the extracts and the water phase using chromatographic techniques coupled with radiometric detection.

-

Quantify the amount of evolved ¹⁴CO₂ and other volatile compounds to assess mineralization.

-

Determine the half-life and degradation kinetics of this compound.[14][15][16][17][18][19]

-

Aquatic Toxicity Testing: Daphnia magna Acute Immobilization Test (Following OECD 202 Principles)

This test evaluates the acute toxicity of this compound to the freshwater invertebrate Daphnia magna.

-

Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization of Daphnia magna over a 48-hour period.

-

Materials:

-

Daphnia magna neonates (<24 hours old).

-

Reconstituted or standard freshwater.

-

Test vessels (e.g., glass beakers).

-

This compound stock solution.

-

-

Procedure Outline:

-

Prepare a series of test concentrations of this compound by diluting a stock solution with the test water. A geometric series of at least five concentrations is recommended.

-

Set up replicate test vessels for each concentration and a control (test water only).

-

Introduce a set number of Daphnia magna neonates (e.g., 10) into each test vessel.

-

Incubate the vessels for 48 hours at a constant temperature (e.g., 20 ± 1 °C) with a defined light-dark cycle.

-

At 24 and 48 hours, observe and record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Analyze the test concentrations at the beginning and end of the test to confirm exposure levels.

-

Calculate the 48-hour EC50 value using appropriate statistical methods (e.g., probit analysis).[7][8][9]

-

Figure 3: Workflow for the Daphnia magna acute immobilization test.

Conclusion

This compound is a persistent and toxic metabolite of fipronil that poses a significant risk to aquatic ecosystems. Its formation under anaerobic conditions and its subsequent stability in sediments make it a long-term contaminant. Understanding its environmental fate requires robust analytical methods and standardized ecotoxicological testing. The protocols and data presented in this guide are intended to support further research into the behavior and impacts of this important environmental contaminant.

References

- 1. Fipronil sulfide | C12H4Cl2F6N4S | CID 9953940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fipronil Technical Fact Sheet [npic.orst.edu]

- 4. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fera.co.uk [fera.co.uk]

- 8. oecd.org [oecd.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. Enantioselectivity in fipronil aquatic toxicity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development, validation, and application of a method for the GC-MS analysis of fipronil and three of its degradation products in samples of water, soil, and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. waterboards.ca.gov [waterboards.ca.gov]

- 16. cefic-lri.org [cefic-lri.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. cefic-lri.org [cefic-lri.org]

Fipronil-Sulfide: A Toxicological Deep Dive into Its Impact on Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fipronil, a widely used phenylpyrazole insecticide, undergoes environmental transformation to produce several metabolites, among which fipronil-sulfide is a significant reduction product formed under anaerobic conditions.[1][2] While the toxicity of the parent compound, fipronil, is well-documented, a thorough understanding of the toxicological profile of its sulfide metabolite is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Executive Summary

This compound, a primary metabolite of the insecticide fipronil, exhibits significant toxicity to a wide array of non-target organisms. This guide synthesizes available data on its effects on aquatic invertebrates, fish, terrestrial invertebrates, birds, and mammals. Quantitative data, including LC50, LD50, NOAEL, and LOAEL values, are presented in structured tables for comparative analysis. Standardized experimental protocols, primarily based on OECD guidelines, are detailed to provide a framework for reproducible toxicological studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the mechanisms of toxicity and testing procedures. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in environmental toxicology and drug development.

Mechanism of Action

Fipronil and its metabolites, including this compound, exert their neurotoxic effects primarily by acting as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system.[3][4][5][6] By blocking these channels, this compound inhibits the influx of chloride ions into neurons. This disruption of the inhibitory GABAergic neurotransmission leads to neuronal hyperexcitation, convulsions, and ultimately, the death of the organism.[6] While fipronil shows some selectivity for insect GABA receptors over vertebrate receptors, its metabolites can exhibit different binding affinities and potencies.[3][5]

Caption: Mechanism of this compound Neurotoxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms. For comparison, data for the parent compound, fipronil, and another major metabolite, fipronil-sulfone, are included where available.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Duration | Endpoint | This compound Value | Fipronil Value | Fipronil-Sulfone Value | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | 100 µg/L | - | - | |

| Chironomus dilutus (Midge) | 96 hours | EC50 | 10 ng/L | 32.5 ng/L | 7 ng/L | [7] |

| Anodonta sp. (Freshwater Mussel) | 96 hours | LC50 | 0.32 mg/L | 1.21 mg/L | 0.24 mg/L | [8] |

Table 2: Acute Toxicity of this compound to Fish

| Species | Test Duration | Endpoint | This compound Value | Fipronil Value | Fipronil-Sulfone Value | Reference |

| Data Not Available | - | - | - | - | - | - |

Note: While this compound has been identified as a primary metabolite in fish, specific LC50 values were not found in the reviewed literature. Fipronil is known to be highly to very highly toxic to fish, with 96-hour LC50 values for rainbow trout and bluegill sunfish being 0.246 mg/L and 0.083 mg/L, respectively.[3]

Table 3: Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | This compound Effect | Fipronil Effect | Fipronil-Sulfone Effect | Reference |

| Folsomia candida (Springtail) | Reproduction | Toxic, reducing reproduction up to 40.12% | Toxic | Toxic, reducing reproduction up to 40.12% | [9][10] |

| Apis mellifera (Honeybee) | LD50 (Contact) | - | 3.86 ng/bee | - | [2] |

Table 4: Toxicity of this compound to Birds

| Species | Endpoint | This compound Value | Fipronil Value | Fipronil-Sulfone Value | Reference |

| Data Not Available | - | - | - | - | - |

Note: Specific LD50 values for this compound in avian species were not found. Fipronil is highly toxic to upland game birds like the bobwhite quail (LD50 of 11.3 mg/kg).[3]

Table 5: Toxicity of this compound in Mammals

| Species | Study Duration | Endpoint | This compound Value | Fipronil Value | Reference |

| Rat | - | Acute Oral LD50 | Limited data available | 97 mg/kg | [3] |

| Rat | Acute | NOAEL | - | 2.5 mg/kg | [3][11] |

| Rat | Acute | LOAEL | - | 7.5 mg/kg | [3][11] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized protocols, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results across different laboratories.

Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to daphnids (e.g., Daphnia magna).

-

Test Organism: Young daphnids, less than 24 hours old.

-

Test Substance Preparation: The test substance is dissolved in the test medium to create a series of at least five concentrations.

-

Test Conditions: At least 20 animals, divided into four groups of five, are exposed to each concentration and a control for 48 hours under static or semi-static conditions.[12][13][14] The test is conducted at a controlled temperature and with a defined light cycle.[12]

-

Endpoint: The primary endpoint is the immobilisation of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[14] Observations are made at 24 and 48 hours.

-

Data Analysis: The results are used to calculate the median effective concentration (EC50) at 48 hours, which is the concentration estimated to immobilize 50% of the daphnids.[15][16]

Caption: Workflow for Daphnia sp. Acute Immobilisation Test.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish.

-

Test Organism: Recommended species include zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[11][17]

-

Test Substance Preparation: The test substance is administered in a geometric series of at least five concentrations.[18][19]

-

Test Conditions: Fish are exposed to the test substance for a period of 96 hours under static, semi-static, or flow-through conditions.[17][20][21] Mortalities and any visible abnormalities are recorded at 24, 48, 72, and 96 hours.[18][22] At least seven fish must be used for each test concentration and the control.[18]

-

Endpoint: The primary endpoint is mortality.

-

Data Analysis: The data are used to determine the median lethal concentration (LC50), the concentration that is lethal to 50% of the test fish over the 96-hour period.[19][20]

Honeybee Acute Contact Toxicity Test (Based on OECD Guideline 214)

This laboratory test assesses the acute contact toxicity of chemicals to adult worker honeybees (Apis mellifera).

-

Test Organism: Young adult worker honeybees.

-

Test Substance Application: The test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax of anesthetized bees in a geometric series of at least five doses.[23][24][25][26]

-

Test Conditions: A minimum of three replicate groups of ten bees are used for each dose and a control.[23][24] The bees are kept in cages at a controlled temperature and humidity and provided with a sucrose solution.[24]

-

Endpoint: Mortality is recorded at 24 and 48 hours. The test may be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[24][26]

-

Data Analysis: The results are analyzed to calculate the median lethal dose (LD50) at 24 and 48 hours (and 72/96 hours if applicable).[25]

Formation and Environmental Fate

This compound is formed from the reduction of fipronil in the environment, a process that can be mediated by microorganisms in soil and sediment under anaerobic conditions.[1] It is one of several degradation products, including fipronil-sulfone (oxidation), fipronil-desulfinyl (photolysis), and fipronil-amide (hydrolysis).[1][2] Fipronil and its metabolites can adsorb strongly to soil particles, leading to their accumulation in the soil.

Caption: Formation of this compound and other metabolites.

Conclusion

The available data clearly indicate that this compound is a toxicologically relevant metabolite of fipronil. It demonstrates significant acute toxicity to a range of non-target organisms, particularly aquatic invertebrates. While data for some taxonomic groups, such as fish and birds, are limited, the established neurotoxic mechanism of action suggests a broad potential for adverse effects across the animal kingdom. The persistence of fipronil and its metabolites in the environment underscores the importance of understanding the complete toxicological profile of all major degradation products. This guide provides a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas where further investigation is warranted to fully characterize the environmental risks associated with this compound. A continued focus on generating robust toxicological data for this and other metabolites is essential for informed regulatory decisions and the development of safer alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites [inis.iaea.org]

- 3. Fipronil Technical Fact Sheet [npic.orst.edu]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Field application doses of fipronil and 2,4-D and toxic effects on non-target soil organisms: a microcosm-level approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. Field application doses of fipronil and 2,4-D and toxic effects on non-target soil organisms: a microcosm-level approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 18. oecd.org [oecd.org]

- 19. eurofins.com.au [eurofins.com.au]

- 20. fao.org [fao.org]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. content.fera.co.uk [content.fera.co.uk]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. oecd.org [oecd.org]

Fipronil-Sulfide's Mode of Action on GABA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between fipronil-sulfide, the primary active metabolite of the insecticide fipronil, and γ-aminobutyric acid (GABA) receptors. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: Fipronil and its Metabolite, this compound

Fipronil is a broad-spectrum phenylpyrazole insecticide that effectively disrupts the central nervous system of insects.[1] Its neurotoxicity is primarily attributed to its potent interaction with GABA receptors, which are ligand-gated ion channels crucial for inhibitory neurotransmission.[2][3] In both mammals and insects, fipronil is metabolized to various compounds, with this compound (also known as fipronil sulfone) being a major and more persistent metabolite.[2][4] This guide focuses on the actions of this compound at the GABA receptor.

Mechanism of Action at the GABA Receptor

This compound acts as a non-competitive antagonist and a negative allosteric modulator of the GABAᴀ receptor.[5] Its primary mode of action is the blockade of the chloride ion channel pore, which inhibits the influx of chloride ions that normally occurs upon GABA binding.[1] This disruption of inhibitory signaling leads to neuronal hyperexcitability and is the basis for its insecticidal activity and potential neurotoxicity in non-target organisms.[6][7]

Several key features characterize the interaction of this compound with GABA receptors:

-

Preference for the Open State: Fipronil and its sulfide metabolite exhibit a higher affinity for the open conformation of the GABA receptor channel, suggesting that channel activation by GABA facilitates the binding of the insecticide.[5][8]

-

Distinct Binding Site: Fipronil and this compound do not compete with the convulsant picrotoxinin for the same binding site, indicating a distinct site of action within the receptor complex.[4][8]

-

Allosteric Modulation: The action of this compound is consistent with negative allosteric modulation, where it reduces the efficacy of GABA without directly competing for the GABA binding site.[5][9] This is evidenced by an increase in the apparent rate of desensitization of the receptor in the presence of the compound.[4]

-

Subunit Specificity: The subunit composition of the pentameric GABAᴀ receptor significantly influences the binding affinity and potency of this compound. The β3 subunit, in particular, has been identified as a crucial component of the binding site.[5][10] The presence of different alpha (α) and gamma (γ) or delta (δ) subunits modulates this interaction, contributing to the selective toxicity of fipronil between insects and mammals.[10][11]

Quantitative Data: Binding Affinities and Potencies

The following tables summarize the quantitative data for the interaction of fipronil and this compound with various GABA receptors, as determined by radioligand binding assays and electrophysiological recordings.

Table 1: IC₅₀ Values of Fipronil and this compound for [³H]EBOB Binding Displacement

| Compound | Species/Receptor | Preparation | IC₅₀ (nM) | Reference |

| Fipronil | Human | Recombinant β3 homooligomers | 0.3 - 7 | [10] |

| Fipronil | Housefly | Head membranes | 0.3 - 7 | [10] |

| Fipronil | Human | Native GABAᴀ Receptors | 942 | [11] |

| Fipronil | Mouse | Native GABAᴀ Receptors | 1014 | [11] |

| Fipronil-sulfone | Vertebrates (average) | Native GABAᴀ Receptors | 175 | [2] |

| Fipronil | Vertebrates (average) | Native GABAᴀ Receptors | 1103 | [2] |

| Fipronil | Rat | Brain membranes | 800 | [5] |

Table 2: IC₅₀ Values from Electrophysiological Studies

| Compound | Receptor Subunits | Expression System | IC₅₀ (µM) | Reference |

| Fipronil | Rat Dorsal Root Ganglion Neurons (closed state) | Primary Culture | 1.66 ± 0.18 | [8] |

| Fipronil | Rat Dorsal Root Ganglion Neurons (activated state) | Primary Culture | 1.61 ± 0.14 | [8] |

| Fipronil | α6β3γ2S | Xenopus oocytes | ~20 | [11] |

| Fipronil | α6β3 | Xenopus oocytes | 2.4 | [11] |

Table 3: Kinetic Parameters of Fipronil Interaction with Rat Dorsal Root Ganglion GABAᴀ Receptors

| Receptor State | Association Rate Constant (kₒₙ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₒբբ) (s⁻¹) | Reference |

| Closed | 673 ± 220 | 0.018 ± 0.0035 | [8] |

| Activated | 6600 ± 380 | 0.11 ± 0.0054 | [8] |

Experimental Protocols

The characterization of this compound's action on GABA receptors relies on several key experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor by measuring the displacement of a radiolabeled ligand.

-

Preparation of Membranes: Brain tissue from the test organism (e.g., housefly heads, rat brain) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes containing the GABA receptors. The pellet is washed and resuspended to a specific protein concentration.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled ligand that binds to the non-competitive blocker site of the GABA receptor, such as [³H]ethynylbicycloorthobenzoate ([³H]EBOB).[2][10] Various concentrations of the test compound (fipronil or this compound) are added to compete for binding with the radioligand.

-

Detection and Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the study of ion channel function in a controlled environment by expressing specific receptor subunits in Xenopus oocytes.

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. cRNA encoding the desired GABA receptor subunits (e.g., α6, β3, γ2S, δ) is microinjected into the oocytes.[11] The oocytes are then incubated for several days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording. GABA is applied to the oocyte to elicit a current, and the effect of co-applying this compound at various concentrations is measured.

-

Data Analysis: The inhibition of the GABA-induced current by this compound is quantified, and dose-response curves are generated to determine the IC₅₀ value.

Whole-Cell and Single-Channel Patch-Clamp Electrophysiology

These high-resolution techniques are used to study the effects of this compound on the currents flowing through individual or populations of GABA receptors in mammalian cells.

-

Cell Culture and Transfection: A mammalian cell line, such as Human Embryonic Kidney (HEK) 293 cells, is cultured under standard conditions.[4][7] The cells are transiently transfected with plasmids containing the cDNA for the desired GABA receptor subunits (e.g., rat α1β2γ2L).[4][12]

-

Whole-Cell Recording: A glass micropipette with a small tip opening is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the entire cell. The cell is voltage-clamped, and GABA-induced currents are recorded in the absence and presence of this compound. This allows for the measurement of macroscopic current properties, such as amplitude and decay kinetics.[4][7]

-

Single-Channel Recording: In the cell-attached or outside-out configuration, the currents flowing through a single GABA receptor channel can be recorded. This provides detailed information about the effects of this compound on channel open and closed times, cluster durations, and single-channel conductance.[4][7]

-

Data Analysis: For whole-cell recordings, the peak current amplitude and decay time constants are analyzed. For single-channel recordings, open and closed time histograms are generated and fitted with exponential functions to determine the mean open and closed times.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: GABAergic signaling and its disruption by this compound.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound exerts its neurotoxic effects by acting as a potent non-competitive antagonist and negative allosteric modulator of GABAᴀ receptors. Its mechanism involves blocking the chloride channel, preferentially in its open state, leading to a disruption of inhibitory neurotransmission. The sensitivity to this compound is highly dependent on the subunit composition of the GABAᴀ receptor, which forms the basis for its selective toxicity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the interactions between insecticides and their molecular targets, which is essential for the development of safer and more effective pest control agents and for understanding the potential risks to non-target species.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat alpha1beta2gamma2L GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA receptor subunit composition relative to insecticide potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. profiles.wustl.edu [profiles.wustl.edu]

A Deep Dive into Fipronil: From Discovery to Metabolite Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a broad-spectrum insecticide of the phenylpyrazole class, has seen widespread global use since its introduction. Its efficacy stems from its potent antagonism of GABA-gated chloride channels in insects. However, the environmental and biological transformation of fipronil leads to the formation of several metabolites, some of which exhibit equal or greater toxicity than the parent compound. This technical guide provides a comprehensive overview of the discovery and history of fipronil, its mechanism of action, and a detailed exploration of its metabolic pathways. Special emphasis is placed on the analytical methodologies for the detection and quantification of fipronil and its primary metabolites, with detailed experimental protocols and a summary of relevant quantitative data. This document is intended to serve as a critical resource for researchers and professionals involved in the study of fipronil and its environmental and toxicological implications.

Discovery and History

Fipronil was first synthesized and developed by the French chemical company Rhône-Poulenc between 1985 and 1987.[1][2][3] It was commercially launched in 1993.[1] The patent rights for the production and sale of fipronil-based products are now held by BASF since 2003.[1] Fipronil belongs to the phenylpyrazole family of insecticides and is recognized for its broad-spectrum activity against a wide range of agricultural and non-agricultural pests.[1][2][3] It is effective against pests in various crops, including cotton, rice, and corn, and is also used in veterinary medicine to control fleas and ticks on companion animals.[2][3][4]

Mechanism of Action: A Disruption of the Central Nervous System

Fipronil's insecticidal activity is primarily due to its action as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[1][5] GABA is the principal inhibitory neurotransmitter in the insect brain. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Fipronil binds to a site within the chloride channel, effectively blocking the influx of chloride ions.[1][5] This blockage prevents the inhibitory action of GABA, resulting in hyperexcitation of the insect's central nervous system, leading to paralysis and death.[1] Fipronil also acts on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its selective toxicity.[1]

The selectivity of fipronil towards insects is attributed to its higher binding affinity for insect GABA receptors compared to mammalian receptors.[1][5]

Fipronil Metabolites: Formation and Significance

Fipronil undergoes metabolic transformation in the environment and in biological systems through various pathways, including oxidation, reduction, hydrolysis, and photolysis.[6][7] These processes lead to the formation of several metabolites, with fipronil sulfone, fipronil sulfide, fipronil amide, and fipronil desulfinyl being the most significant.[6] Notably, some of these metabolites exhibit greater toxicity and persistence than the parent fipronil molecule.[6][8]

-

Fipronil Sulfone (MB46136): Formed through oxidation, this is often the primary metabolite found in various matrices, including soil, plants, and animal tissues.[8] It is generally considered to be more toxic and persistent than fipronil.[8][9] Studies have shown fipronil sulfone to be a potent blocker of vertebrate GABA-gated chloride channels, more so than fipronil itself.[9][10]

-

Fipronil Sulfide (MB45950): This metabolite is a product of the reduction of the sulfoxide group of fipronil.[8]

-

Fipronil Amide (RPA200766): Formed via hydrolysis of the cyano group.[6]

-

Fipronil Desulfinyl (MB46513): This photoproduct results from the photolytic degradation of fipronil.[6][8] It has been shown to have a significantly higher acute toxicity to mammals than fipronil.[1]

Quantitative Data on Fipronil and its Metabolites

The following tables summarize key quantitative data related to the toxicity and analysis of fipronil and its metabolites.

Table 1: Acute Oral Toxicity in Rats

| Compound | LD50 (mg/kg) | Reference |

| Fipronil | 97 | [1] |

| Fipronil Desulfinyl | ~10 times more toxic than Fipronil | [1] |